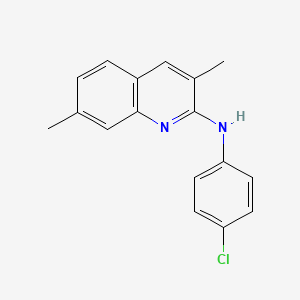

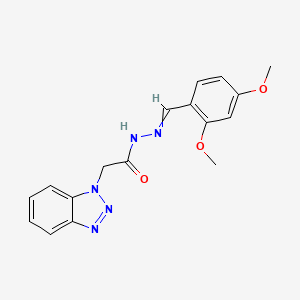

![molecular formula C15H12Cl2N2O B5637476 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)

1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole and related derivatives involves multi-step chemical reactions, starting from simple precursors such as o-phenylenediamine and appropriate chloro or nitro phenols. A common strategy includes the formation of the benzimidazole core followed by subsequent functionalization at the 1-position with the desired 2,4-dichlorophenoxyethyl moiety. Although the specific synthesis route for this compound is not detailed in the provided references, related compounds have been synthesized through methods involving nucleophilic substitution reactions, condensation steps, and the use of coupling agents to introduce various substituents onto the benzimidazole nucleus (Kaynak et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole, is characterized by the planarity of the benzimidazole ring system. The planarity contributes to the compound's ability to engage in π-π stacking interactions, which are significant for its binding with biological targets. The substitution pattern, particularly the presence of electron-withdrawing groups such as chloro atoms, influences the electronic distribution within the molecule, affecting its reactivity and interaction capabilities (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, depending on the functional groups present in the molecule. The reactivity of the benzimidazole nucleus can be modified by substituents on the ring, which can either activate or deactivate the ring towards further chemical transformations. The presence of a 2,4-dichlorophenoxyethyl group in this compound likely affects its reactivity, particularly in reactions involving the nitrogen atom of the benzimidazole ring or the ether oxygen of the phenoxy group (Zorina et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure and substituents. The introduction of chloro groups and an ether linkage in 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole is expected to impact these properties by altering intermolecular forces and molecular symmetry. While specific data on this compound is not provided, related structures exhibit diverse physical characteristics that are crucial for their application and study (Hu et al., 2007).

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. For instance, some benzimidazole derivatives are known to have biological activity, including antifungal, antiviral, and anticancer properties . The 2,4-dichlorophenoxy group is commonly found in herbicides, suggesting potential use in that area .

Propiedades

IUPAC Name |

1-[2-(2,4-dichlorophenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O/c16-11-5-6-15(12(17)9-11)20-8-7-19-10-18-13-3-1-2-4-14(13)19/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFVHMKKAOFZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCOC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

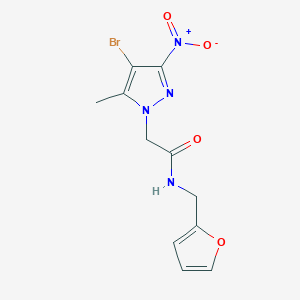

![1-[(2,4-difluorophenoxy)acetyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637417.png)

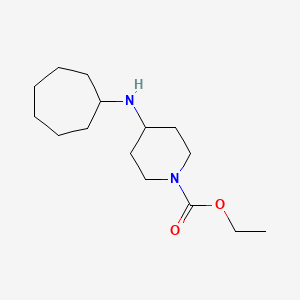

![1-({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-1,4-diazepan-5-one](/img/structure/B5637428.png)

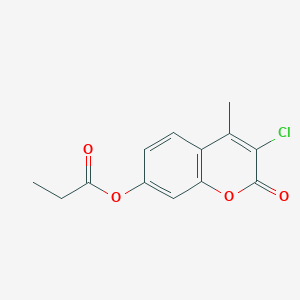

![3-(2-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5637439.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5637447.png)

![4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5637473.png)

![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)

![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)